Naphtho[1,2-B]thiophene-2-carbaldehyde
Description
Properties
IUPAC Name |
benzo[g][1]benzothiole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8OS/c14-8-11-7-10-6-5-9-3-1-2-4-12(9)13(10)15-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHWPYHBSSJQCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60520234 | |
| Record name | Naphtho[1,2-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51925-22-5 | |
| Record name | Naphtho[1,2-b]thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60520234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities but differ in functional groups, heteroatoms, or ring arrangements:
Key Observations :
- Functional group impact: The aldehyde in this compound enables nucleophilic additions (e.g., forming Schiff bases), unlike non-functionalized analogues like Naphtho[1,2-b]thiophene .
- Ring complexity : Benzo[b]naphtho[2,3-d]thiophene exhibits extended conjugation due to an extra benzene ring, enhancing electronic properties but reducing solubility .
- Heteroatom substitution : Replacing sulfur with oxygen (e.g., in naphtho[1,2-b]benzofurans) alters optoelectronic behavior, favoring light absorption in visible spectra .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Naphtho[1,2-B]thiophene-2-carbaldehyde?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from naphthalene or thiophene derivatives. A key intermediate, naphtho[1,2-b]thiophene, is functionalized via formylation using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group. Solvent polarity and temperature (optimized at 80–100°C) critically influence yield . Purification often employs column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate).
Q. How can structural confirmation be achieved for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are primary tools. The aldehyde proton in ¹H NMR appears as a singlet at δ 9.8–10.2 ppm, while IR shows a strong C=O stretch near 1680 cm⁻¹. Gas chromatography (GC) with non-polar columns (e.g., DB-5) and Lee’s retention index (RI) can further validate purity .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can substituents on the naphthothiophene core be optimized for enhanced charge carrier mobility in organic semiconductors?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃, -CN) at the 3- or 5-positions to lower LUMO levels. Fluorinated derivatives (e.g., Ethyl 5-(trifluoroacetyl)-3-(trifluoromethyl)naphtho[1,2-b]thiophene-2-carboxylate) show improved electron mobility (µ_e ~0.12 cm²/V·s) due to enhanced intermolecular π-π stacking . Computational DFT modeling (B3LYP/6-31G*) guides substituent placement by predicting frontier molecular orbitals .
Q. What factors influence the regioselectivity of electrophilic substitution reactions in this compound?
- Methodological Answer : Regioselectivity is governed by electronic and steric effects. Nitration at the 4-position is favored due to electron-rich thiophene sulfur, while bulky electrophiles (e.g., tert-butyl groups) direct substitution to the naphthalene ring. Kinetic studies show polar solvents (e.g., DCM) stabilize charged intermediates, accelerating reaction rates by 30–40% .
Q. What strategies improve the integration of naphthothiophene derivatives into organic field-effect transistors (OFETs)?
- Methodological Answer :
- Device Fabrication : Vacuum-deposit thin films (10–50 nm) on SiO₂/Si substrates. Anneal at 150°C to enhance crystallinity.
- Performance Metrics : Fluorinated derivatives achieve hole mobility (µ_h) up to 0.25 cm²/V·s due to fused-ring π-extension (e.g., naphtho[1,2-b:5,6-b’]dichalcogenophenes) .
- Doping : Use F4TCNQ as a p-dopant to increase conductivity by 2–3 orders of magnitude .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for naphthothiophene formylation?
- Methodological Answer : Variability arises from solvent purity and moisture sensitivity. Studies reporting <50% yields likely used non-anhydrous DMF, leading to aldehyde hydrolysis. Reproduce high-yield (75–80%) protocols by rigorously drying solvents (molecular sieves) and maintaining inert atmospheres (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
